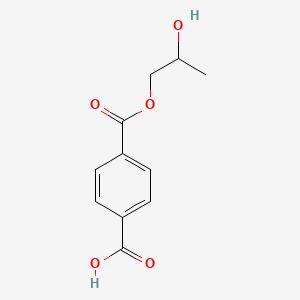
Terephthalic acid, monoester with propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terephthalic acid, monoester with propane-1,2-diol is a chemical compound with the molecular formula C11H12O5. It is an ester formed from terephthalic acid and propane-1,2-diol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid, monoester with propane-1,2-diol typically involves the esterification reaction between terephthalic acid and propane-1,2-diol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often involve the use of high temperatures and pressures to increase the reaction rate and yield. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Terephthalic acid, monoester with propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form terephthalic acid and propane-1,2-diol.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Terephthalic acid and propane-1,2-diol.
Reduction: Terephthalic acid and propane-1,2-diol.
Substitution: Various esters or other substituted products depending on the reagents used.
Scientific Research Applications
Terephthalic acid, monoester with propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex molecules.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze ester hydrolysis.
Industry: The compound is used in the production of polyesters and other materials with desirable mechanical properties.
Mechanism of Action
The mechanism of action of terephthalic acid, monoester with propane-1,2-diol involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release terephthalic acid and propane-1,2-diol. These products can then participate in various metabolic pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
Methacrylic acid, monoester with propane-1,2-diol: Similar ester formed from methacrylic acid and propane-1,2-diol.
Oleic acid, monoester with propane-1,2-diol: Ester formed from oleic acid and propane-1,2-diol.
Stearic acid, monoester with propane-1,2-diol: Ester formed from stearic acid and propane-1,2-diol.
Uniqueness
Terephthalic acid, monoester with propane-1,2-diol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to form strong, durable polyesters makes it particularly valuable in industrial applications.
Properties
CAS No. |
31567-29-0 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-(2-hydroxypropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C11H12O5/c1-7(12)6-16-11(15)9-4-2-8(3-5-9)10(13)14/h2-5,7,12H,6H2,1H3,(H,13,14) |
InChI Key |
OAJXYMDMOKNADM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















